ノオタカトン

概要

説明

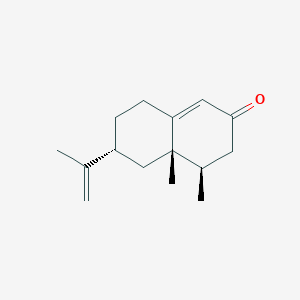

ノットカトンは、セスキテルペンと呼ばれる有機化合物です。これは、15個の炭素骨格を持ち、酸素を含む官能基(ケトン)を持つ誘導体であることを意味します。 特にグレープフルーツのような強い香りのため知られており、グレープフルーツの最も価値のある香気化合物と考えられています 。 ノットカトンはもともと、アラスカヒノキ(Cupressus nootkatensis)の木材から単離されました .

2. 製法

合成経路と反応条件: ノットカトンは、別のセスキテルペンであるバレルセンから、アリル酸化と呼ばれるプロセスを通じて合成することができます。これには、変換を促進するために、さまざまな触媒と試薬を使用することが含まれます。 効率的な方法の1つは、過酸化水素と両親媒性モリブデン酸イオンを1つの鍋で合成に使用するものです 。 プロセスは、バレルセンのシングレット酸素化、ヒドロペルオキシドのシェンク転位、およびヒドロペルオキシドの脱水によるノットカトンの形成という3つのカスケード反応を経て進行します .

工業的製造方法: ノットカトンの商業生産には、多くの場合、微生物種を用いた生体変換が含まれます。たとえば、酵母ヤロウイア・リポリティカは、バレルセンをノットカトンに変換できます。 製品は、次に高速向流クロマトグラフィーを使用して分離および精製されます 。この方法は、その高い効率と環境への優しさのために有利です。

科学的研究の応用

ノットカトンは、科学研究において幅広い用途があります。

化学: 強いグレープフルーツの香りを持つため、香味料として使用されています。また、他の化合物の合成にも使用されています。

生物学: ノットカトンは、その抗菌作用について研究されてきました。

作用機序

ノットカトンは、いくつかのメカニズムを通じてその効果を発揮します。

6. 類似の化合物との比較

ノットカトンは、バレルセン、α-ノットカトン、β-ノットカトンなどの他のセスキテルペンと比較されることがよくあります。 バレルセンは独特のオレンジの臭いがありますが、α-ノットカトンとβ-ノットカトンは臭いが弱く、グレープフルーツを連想させます 。ノットカトンは、強いグレープフルーツの香りとそのさまざまな産業における幅広い用途のために、ユニークです。

類似の化合物:

- バレルセン

- α-ノットカトン

- β-ノットカトン

ノットカトンは、その強力な香りといろいろな用途により際立っており、科学研究と産業の両方の分野において貴重な化合物となっています。

準備方法

Synthetic Routes and Reaction Conditions: Nootkatone can be synthesized from valencene, another sesquiterpene, through a process known as allylic oxidation. This involves the use of various catalysts and reagents to facilitate the conversion. One efficient method involves the use of hydrogen peroxide and amphiphilic molybdate ions in a one-pot synthesis . The process proceeds through three cascade reactions: singlet oxygenation of valencene, Schenck rearrangement of the hydroperoxide, and dehydration of the hydroperoxide to form nootkatone .

Industrial Production Methods: Commercial production of nootkatone often involves biotransformation using microbial species. For instance, the yeast Yarrowia lipolytica can transform valencene into nootkatone. The product is then separated and purified using high-speed counter-current chromatography . This method is advantageous due to its high efficiency and environmental friendliness.

化学反応の分析

類似化合物との比較

- Valencene

- α-Nootkatol

- β-Nootkatol

Nootkatone stands out due to its potent aroma and diverse applications, making it a valuable compound in both scientific research and industrial applications.

生物活性

Nootkatone is a naturally occurring sesquiterpene found in grapefruit and other citrus fruits, recognized for its diverse biological activities. This article explores the pharmacological properties of nootkatone, including its anti-inflammatory, anticancer, antibacterial, hepatoprotective, and neuroprotective effects. The synthesis methods and potential applications in various fields such as medicine and agriculture are also discussed.

Nootkatone can be synthesized through microbial transformation of valencene, a compound derived from citrus oils. Various fungal species, such as Chaetomium globosum and Yarrowia lipolytica, have demonstrated effective conversion rates of valencene to nootkatone, yielding significant quantities suitable for industrial applications .

1. Anti-inflammatory Effects

Nootkatone exhibits notable anti-inflammatory properties. Research indicates that it can reduce inflammatory markers in various animal models. For instance, studies have shown that nootkatone inhibits the COX-2 enzyme and reduces pro-inflammatory cytokines like TNF-α and IL-6, suggesting its potential in treating inflammatory diseases .

2. Anticancer Properties

Nootkatone has been identified as an antitumor agent with antiproliferative effects on several cancer cell lines. It induces apoptosis in retinoblastoma cells and has shown promise in reducing tumor growth in murine models . The mechanisms of action involve the modulation of signaling pathways related to cell survival and proliferation.

3. Antibacterial Activity

The antibacterial efficacy of nootkatone has been documented against various pathogenic strains. Studies reveal that it significantly reduces the minimum inhibitory concentration (MIC) against resistant bacterial strains, indicating its potential as an antimicrobial agent .

4. Hepatoprotective Effects

In murine models of liver fibrosis, nootkatone has demonstrated hepatoprotective properties by mitigating oxidative stress and inflammation in liver tissues. This suggests its therapeutic potential for liver-related disorders .

5. Neuroprotective Effects

Preclinical studies indicate that nootkatone may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer’s disease by reducing neuroinflammation and promoting neuronal health .

Case Study 1: Efficacy Against Lyme Disease Vectors

A study evaluated the effectiveness of nootkatone formulations against Ixodes scapularis, the blacklegged tick responsible for Lyme disease. The results showed that a 0.84% emulsifiable formulation provided complete control within the first week but diminished rapidly thereafter. Alternative formulations demonstrated prolonged efficacy with reduced phytotoxicity .

Case Study 2: Anticancer Activity in Retinoblastoma

In vitro studies on retinoblastoma cells revealed that nootkatone significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. These findings highlight its potential as a therapeutic agent in oncology .

Pharmacokinetics and Toxicity

While preclinical studies suggest promising therapeutic potentials for nootkatone, further research is necessary to evaluate its pharmacokinetic properties and toxicity levels before human applications can be considered. Current findings indicate low toxicity in animal models; however, comprehensive studies are warranted to establish safety profiles .

Summary Table of Biological Activities

特性

IUPAC Name |

(4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12H,1,5-7,9H2,2-4H3/t11-,12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOYNNBCKUYIKC-JMSVASOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C2C1(CC(CC2)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C2[C@]1(C[C@@H](CC2)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047050 | |

| Record name | Nootkatone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow or orange coloured oily liquid; Powerful fruity sweet, citrusy, grapefruit peel oil like aroma | |

| Record name | Nootkatone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

BP: 125 °C at 0.5 mm Hg | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

100 °C (212 °F) - closed cup | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insoluble in water, Soluble in alcohol, oil, Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nootkatone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9963 at 25 °C, 1.003-1.032 | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nootkatone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

>1 (Air = 1) | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from light petroleum; commercial product is a colorless to yellowish liquid | |

CAS No. |

4674-50-4, 28834-25-5 | |

| Record name | (+)-Nootkatone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4674-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nootkatone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004674504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nootkatone, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028834255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylethenyl)-, (4R,4aS,6R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nootkatone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4R-(4α,4aα,6β)]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylvinyl)naphthalen-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOOTKATONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ2Y119N4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NOOTKATONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K3OKV2A5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

36-37 °C, Melting point: 45-46 °C ((+)(-)-Form) | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。